

# The Development and History of Cefteram: An Oral Third-Generation Cephalosporin

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Cefteram, a third-generation oral cephalosporin, and its orally active prodrug, Cefteram Pivoxil, have played a significant role in the treatment of various bacterial infections. This technical guide provides a comprehensive overview of the development and history of Cefteram, detailing its chemical synthesis, mechanism of action, antibacterial spectrum, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and mechanisms of bacterial resistance. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and processes to serve as a valuable resource for professionals in the field of drug development and infectious disease research.

# Introduction: The Emergence of a Third-Generation Oral Cephalosporin

The quest for effective and orally bioavailable antimicrobial agents has been a driving force in pharmaceutical research. **Cefteram** emerged as a significant advancement in the class of cephalosporin antibiotics. As a third-generation cephalosporin, it offered a broader spectrum of activity against Gram-negative bacteria compared to its predecessors, coupled with the convenience of oral administration through its prodrug formulation, **Cefteram** Pivoxil.[1] This guide delves into the scientific journey of **Cefteram**, from its discovery to its clinical application.



## **History and Development**

**Cefteram**, also known by its development code T-2525, and its pivoxil ester prodrug, T-2588 (**Cefteram** Pivoxil), were developed as a new oral cephalosporin with a broad antibacterial spectrum.[2] The development of **Cefteram** Pivoxil was aimed at improving the oral absorption of the active compound, **Cefteram**.[3] Upon oral administration, **Cefteram** Pivoxil is hydrolyzed by esterases in the intestinal tract, releasing the active **Cefteram** into the bloodstream.[3]

A pivotal moment in its development was the successful synthesis of the core cephalosporin structure and the subsequent modifications to enhance its antibacterial properties and oral bioavailability. The journey of **Cefteram** from a promising chemical entity to a clinically effective antibiotic involved extensive preclinical and clinical research, which will be detailed in the subsequent sections.

# Chemical Synthesis of Cefteram and Cefteram Pivoxil

The synthesis of **Cefteram** and its prodrug, **Cefteram** Pivoxil, is a multi-step process that begins with the readily available 7-aminocephalosporanic acid (7-ACA). The synthesis can be broadly divided into three key stages: modification of the C-3 position, acylation of the C-7 amino group, and finally, esterification to yield the pivoxil prodrug.

## **Synthesis of the Cefteram Core (T-2525)**

The synthesis of the active **Cefteram** molecule involves the following key steps:

- Preparation of the C-3 Side Chain Intermediate: The synthesis starts with the reaction of 7-ACA with 5-methyl-1H-tetrazole to introduce the tetrazolyl-methyl group at the C-3 position, yielding 7-amino-3-[2-(5-methyl-2H-tetrazolyl)methyl]cephalosporanic acid (7-MTCA).[4]
- Preparation of the C-7 Acyl Side Chain: A separate synthesis pathway is required to prepare the 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid side chain. This is typically achieved through a series of reactions starting from more basic chemical building blocks.[5][6][7] The acid is then activated, for example, as an s-mercaptobenzothiazolyl ester, to facilitate the subsequent acylation reaction.[4]



 Acylation of the 7-amino Group: The activated 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid is then reacted with the 7-amino group of the 7-MTCA intermediate to form Cefteram.[4]

## **Esterification to Cefteram Pivoxil (T-2588)**

To enhance oral bioavailability, the carboxylic acid group of **Cefteram** is esterified to form the pivoxil prodrug. This is achieved by reacting **Cefteram** with iodomethyl pivalate.[4]

## **Experimental Protocol: Synthesis of Cefteram Pivoxil**

The following is a generalized experimental protocol for the synthesis of **Cefteram** Pivoxil, based on reported methods.[4][8][9]

Step 1: Synthesis of 7-amino-3-[2-(5-methyl-2H-tetrazolyl)methyl]cephalosporanic acid (7-MTCA)

7-aminocephalosporanic acid (7-ACA) is condensed with 5-methyl-1H-tetrazole.[4] The
reaction is typically carried out in the presence of a catalyst, such as a boron trifluoride
complex, in an organic solvent.[9] The product, 7-MTCA, is then isolated and purified.

Step 2: Synthesis of Activated 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid

- 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid is synthesized through a multi-step process.[5][6][7]
- The carboxylic acid is then activated to facilitate the subsequent amide bond formation. A common method is the formation of an s-mercaptobenzothiazolyl ester (AE-active ester).[4] [10]

#### Step 3: Synthesis of Cefteram

The 7-MTCA from Step 1 is reacted with the activated 2-(2-aminothiazol-4-yl)-2(methoxyimino)acetic acid from Step 2.[4] This acylation reaction forms the amide bond at
the C-7 position, yielding Cefteram. The reaction is typically carried out in an organic solvent
in the presence of a base.

#### Step 4: Synthesis of Cefteram Pivoxil



• **Cefteram** is then reacted with iodomethyl pivalate to form the pivaloyloxymethyl ester, **Cefteram** Pivoxil.[4] This esterification is usually performed in a suitable organic solvent. The final product is then purified to meet pharmacopoeial specifications.[4]



Click to download full resolution via product page

Diagram 1: Synthetic pathway of Cefteram Pivoxil.

#### **Mechanism of Action**

**Cefteram**, like other  $\beta$ -lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] This process involves the following key steps:

- Hydrolysis of the Prodrug: After oral administration, Cefteram Pivoxil is absorbed and rapidly hydrolyzed by esterases to its active form, Cefteram.[3]
- Binding to Penicillin-Binding Proteins (PBPs): Cefteram then binds to and inactivates
  penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[3]
  PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, which
  provides structural integrity to the bacterial cell wall.
- Inhibition of Peptidoglycan Synthesis: By binding to PBPs, Cefteram inhibits the
  transpeptidation reaction that cross-links the peptidoglycan chains. This disruption of cell wall
  synthesis leads to a weakening of the cell wall and ultimately results in bacterial cell lysis
  and death.[3]



**Cefteram** has a high affinity for essential PBPs in both Gram-positive and Gram-negative bacteria, which contributes to its broad spectrum of activity.[2]





Click to download full resolution via product page

Diagram 2: Cefteram's mechanism of action.

## **Antibacterial Spectrum**

**Cefteram** exhibits a broad spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative bacteria.[2] Its activity against key respiratory and urinary tract pathogens has been a cornerstone of its clinical utility.

## In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of **Cefteram** against various clinically relevant bacterial isolates. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.



| Bacterium                 | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
|---------------------------|-------------------|---------------|---------------|
| Streptococcus pneumoniae  |                   |               |               |
| (Penicillin-susceptible)  | ≤0.06 - 0.5       | 0.12          | 0.25          |
| (Penicillin-resistant)    | 0.12 - 2          | 0.5           | 1             |
| Haemophilus<br>influenzae |                   |               |               |
| (β-lactamase negative)    | ≤0.06 - 0.25      | 0.12          | 0.12          |
| (β-lactamase positive)    | ≤0.06 - 0.5       | 0.12          | 0.25          |
| Moraxella catarrhalis     | ≤0.06 - 0.5       | 0.12          | 0.25          |
| Streptococcus pyogenes    | ≤0.06 - 0.12      | ≤0.06         | 0.12          |
| Escherichia coli          | 0.12 - >128       | 0.5           | 32            |
| Klebsiella<br>pneumoniae  | 0.12 - >128       | 0.5           | 32            |
| Proteus mirabilis         | ≤0.06 - 0.5       | 0.12          | 0.25          |

Note: MIC values can vary depending on the testing methodology and geographical location of the isolates.

# **Pharmacokinetics and Pharmacodynamics**

The clinical efficacy of an antibiotic is determined by its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

#### **Pharmacokinetics**

The pharmacokinetic profile of **Cefteram** following oral administration of **Cefteram** Pivoxil has been studied in healthy volunteers and patients.[11][12][13]



| Parameter        | Healthy Adult Volunteers<br>(100 mg dose)[11] | Pediatric Patients (3 mg/kg dose)[13] |
|------------------|-----------------------------------------------|---------------------------------------|
| Cmax (μg/mL)     | 1.65 ± 0.45                                   | 0.66 and 0.53 (in 2 patients)         |
| Tmax (h)         | 1.48 ± 0.59                                   | 2                                     |
| AUC0-t (μg·h/mL) | 4.75 ± 1.35                                   | Not Reported                          |
| t1/2 (h)         | Not Reported                                  | 1.40 and 1.32 (in 2 patients)         |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life.

## **Pharmacodynamics**

The primary pharmacodynamic parameter that correlates with the efficacy of β-lactam antibiotics is the time that the free drug concentration remains above the MIC of the infecting organism (%fT>MIC). For cephalosporins, a %fT>MIC of 40-50% of the dosing interval is generally associated with bacteriological cure.

## **Clinical Efficacy and Safety**

**Cefteram** Pivoxil has been evaluated in numerous clinical trials for the treatment of a variety of infections.

### **Respiratory Tract Infections**

Clinical studies have demonstrated the efficacy of **Cefteram** Pivoxil in the treatment of both upper and lower respiratory tract infections, including pharyngitis, tonsillitis, acute bronchitis, and community-acquired pneumonia.[14]

### **Urinary Tract Infections**

**Cefteram** Pivoxil has also shown efficacy in the treatment of uncomplicated and complicated urinary tract infections caused by susceptible pathogens.

## **Pediatric Infections**



Clinical trials in the pediatric population have established the efficacy and safety of **Cefteram** Pivoxil for treating various infections in children, including respiratory tract infections and otitis media.[1]

## Safety and Tolerability

**Cefteram** Pivoxil is generally well-tolerated. The most commonly reported adverse events are gastrointestinal in nature, such as diarrhea, nausea, and abdominal discomfort.

#### **Mechanisms of Resistance**

The emergence of bacterial resistance to antibiotics is a significant clinical challenge. The primary mechanisms of resistance to **Cefteram** and other cephalosporins include:

- Production of β-lactamases: These enzymes hydrolyze the β-lactam ring of the antibiotic, rendering it inactive. This is the most common mechanism of resistance.[15][16]
- Alteration of Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce the binding affinity of Cefteram, thereby decreasing its efficacy.[15][16]
- Reduced Permeability: Changes in the bacterial outer membrane, such as the loss of porin channels, can restrict the entry of the antibiotic into the bacterial cell.[15]
- Efflux Pumps: Some bacteria possess efflux pumps that actively transport the antibiotic out of the cell, preventing it from reaching its target PBPs.[17]





Click to download full resolution via product page

Diagram 3: Overview of resistance mechanisms.

#### Conclusion

**Cefteram** Pivoxil has established itself as a valuable oral third-generation cephalosporin for the treatment of a range of common bacterial infections. Its favorable pharmacokinetic profile, broad antibacterial spectrum, and proven clinical efficacy have made it a useful therapeutic option. Understanding its history, synthesis, mechanism of action, and the evolving landscape of bacterial resistance is crucial for its continued appropriate and effective use in clinical practice and for guiding the development of future antimicrobial agents. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing the foundational knowledge necessary to build upon the legacy of **Cefteram** in the ongoing fight against infectious diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. [Clinical study on cefteram pivoxil in pediatric field] PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antibacterial activities of T-2588, a new oral cephalosporin, compared with those of other oral beta-lactam antibiotics PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cefteram Pivoxil? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. CA1163272A Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters
   Google Patents [patents.google.com]
- 6. Buy 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid | 65872-41-5 [smolecule.com]
- 7. Synthetic method of 2-(2-amino-4-thiazolyl)-2-(Z)-methoxyimino acetic acid Eureka | Patsnap [eureka.patsnap.com]
- 8. CN108299470B Preparation method of cefteram pivoxil Google Patents [patents.google.com]
- 9. CN106046026A Preparation method of cefteram pivoxil Google Patents [patents.google.com]
- 10. CN102336721B Method for synthesizing AE-active ester by using water-containing 2- (2-amino-4-thiazolyl)-2-(Z)-methoxyimino acetic acid Google Patents [patents.google.com]
- 11. Pharmacokinetics and bioequivalence studies of cefteram pivoxil in healthy Chinese volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic and bioequivalence comparison of a single 100-mg dose of cefteram pivoxil powder suspension and tablet formulations: a randomized-sequence, open-label, twoperiod crossover study in healthy Chinese adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative clinical study of cefcapene pivoxil and cefteram pivoxil in chronic respiratory tract infections by a double-blind method PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of resistance to cephalosporin antibiotics PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of bacterial resistance to antibiotics PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Resistance mechanisms Antibiotic resistance ReAct [reactgroup.org]
- To cite this document: BenchChem. [The Development and History of Cefteram: An Oral Third-Generation Cephalosporin]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b193863#development-and-history-of-cefteram-as-an-oral-antibiotic]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com